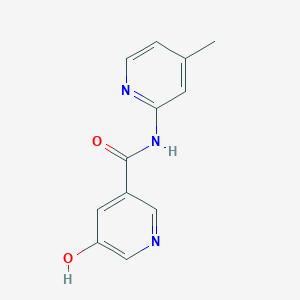![molecular formula C13H16ClN3S B7550132 4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)
4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline is a chemical compound that belongs to the family of aniline derivatives. It is commonly known as MTSEA or MTS-ethylammonium. This compound has been extensively studied for its potential use in scientific research and has shown promising results in various applications.
作用機序
MTSEA modifies proteins by reacting with cysteine residues through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between the thiol group of cysteine and the methylthio group of MTSEA. This modification can alter the function of the protein by changing its conformation or activity.
Biochemical and Physiological Effects
MTSEA has been shown to have various biochemical and physiological effects on proteins. It can inhibit the activity of ion channels, enzymes, and receptors by modifying their function. It can also alter the conformation of proteins, which can affect their stability and interactions with other molecules.
実験室実験の利点と制限
The use of MTSEA in scientific research has several advantages. It is a relatively simple and inexpensive method for modifying proteins. It can be used to study the function of specific cysteine residues in proteins. However, there are also limitations to its use. MTSEA can modify other amino acids in addition to cysteine, which can lead to nonspecific effects. It can also be difficult to control the extent of modification, which can affect the interpretation of results.
将来の方向性
There are several future directions for the use of MTSEA in scientific research. One potential application is in the study of protein-protein interactions. MTSEA can be used to selectively modify cysteine residues in one protein, which can affect its interaction with another protein. This can provide insights into the mechanisms of protein-protein interactions.
Another potential application is in the development of new drugs. MTSEA can be used to modify the activity of enzymes and receptors, which can lead to the discovery of new drug targets. It can also be used to modify the pharmacokinetics of drugs, which can improve their efficacy and safety.
Conclusion
In conclusion, 4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline is a chemical compound that has shown promising results in scientific research. Its ability to modify proteins has been used to study the structure and function of various proteins. While there are limitations to its use, there are also several future directions for its application in scientific research.
合成法
The synthesis of 4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline involves the reaction of 4-chloro-3-nitroaniline with 2-[(methylthio)methyl]-1,3-thiazole-5-carboxaldehyde in the presence of sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain the final product.
科学的研究の応用
MTSEA has been widely used in scientific research for its ability to modify proteins and peptides. It can react with cysteine residues in proteins to form covalent bonds, which can alter the function of the protein. This property has been used to study the structure and function of various proteins, including ion channels, enzymes, and receptors.
特性
IUPAC Name |
4-chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-9-13(18-8-16-9)7-17(2)6-10-5-11(15)3-4-12(10)14/h3-5,8H,6-7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHXZQWGBRTYAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)CC2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550053.png)



![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)

![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7550111.png)
![3-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7550119.png)
![3-(2-Bicyclo[2.2.1]heptanylmethylcarbamoylamino)propanoic acid](/img/structure/B7550123.png)

